molecular formula C18H15NOS B5358740 2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL

Cat. No.: B5358740
M. Wt: 293.4 g/mol
InChI Key: ZTZFBDBMJQSZBB-WEVVVXLNSA-N
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Description

2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring

Properties

IUPAC Name

2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-21-16-11-6-13(7-12-16)5-9-15-10-8-14-3-2-4-17(20)18(14)19-15/h2-12,20H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZFBDBMJQSZBB-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethenyl linkage or to convert the quinoline ring to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL is unique due to its combination of a quinoline core, a phenyl group with a methylsulfanyl substituent, and an ethenyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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